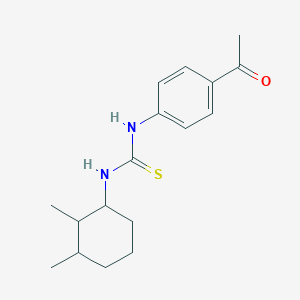
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea, also known as ADTU, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADTU has been reported to exhibit promising biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea exerts its biological activities by modulating various signaling pathways. In cancer cells, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines. In oxidative stress-related disorders, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to exhibit various biochemical and physiological effects. In cancer cells, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In inflammation, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to reduce the infiltration of immune cells and decrease the levels of inflammatory mediators. In oxidative stress-related disorders, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to protect against oxidative damage and improve antioxidant status.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has also been reported to exhibit low toxicity in animal models. However, there are some limitations to using N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea in lab experiments. N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, the mechanism of action of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea. One potential direction is to investigate the use of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea in combination with other drugs for the treatment of cancer. Another direction is to explore the potential of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea and to optimize its pharmacokinetic properties.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and oxidative stress-related disorders. In cancer research, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to induce apoptosis and inhibit the proliferation of cancer cells. It has also been shown to reduce tumor growth in animal models. In inflammation research, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and reduce the inflammation response in animal models. In oxidative stress-related disorders, N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea has been reported to exhibit antioxidant activity and protect against oxidative damage.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(2,3-dimethylcyclohexyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-11-5-4-6-16(12(11)2)19-17(21)18-15-9-7-14(8-10-15)13(3)20/h7-12,16H,4-6H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXYUCHBBPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)-N'-(2,3-dimethylcyclohexyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4193432.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4193442.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)
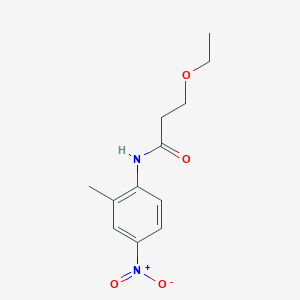
![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)
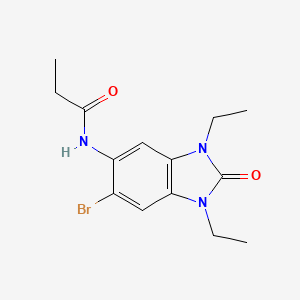
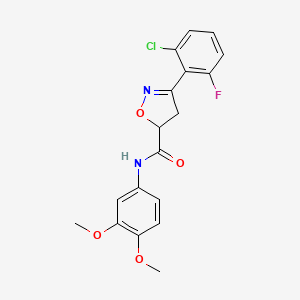
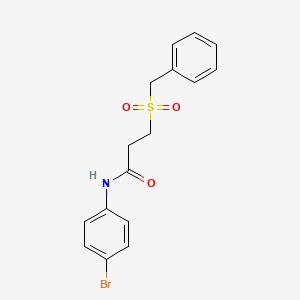
![ethyl 4-[(3-ethoxypropanoyl)amino]benzoate](/img/structure/B4193481.png)
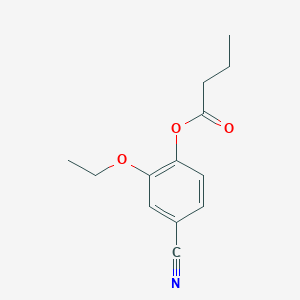
![N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4193488.png)
![3-ethoxy-4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B4193491.png)
![methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4193500.png)